molecular formula C19H11F3N6OS2 B604666 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 371132-56-8

2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B604666
CAS No.: 371132-56-8
M. Wt: 460.5g/mol
InChI Key: XNGGGUSMIXCGOX-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzothiazole-2-thiol
  • 1,3-benzothiazol-2-ol
  • N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of benzothiazole and pyrazole moieties, along with the presence of a trifluoromethyl group

Properties

CAS No.

371132-56-8

Molecular Formula

C19H11F3N6OS2

Molecular Weight

460.5g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H11F3N6OS2/c20-19(21,22)15-10(9-23-26-17-24-11-5-1-3-7-13(11)30-17)16(29)28(27-15)18-25-12-6-2-4-8-14(12)31-18/h1-9,27H,(H,24,26)/b23-9+

InChI Key

XNGGGUSMIXCGOX-NUGSKGIGSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F

Origin of Product

United States

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